1-Phenoxy-4-(trifluoromethoxy)benzene

Description

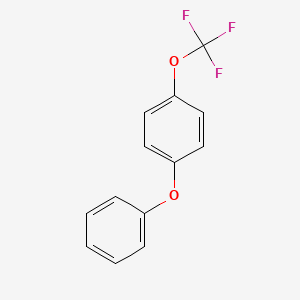

1-Phenoxy-4-(trifluoromethoxy)benzene is a diaryl ether compound featuring a benzene ring substituted with a phenoxy group (-OPh) at position 1 and a trifluoromethoxy group (-OCF₃) at position 4 (para-substitution). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances oxidative stability and lipophilicity, while the phenoxy moiety contributes to π-π stacking interactions and modulates reactivity .

Synthetic routes often involve cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, 4-(trifluoromethoxy)phenylboronic acid can react with bromophenol derivatives under palladium catalysis to form the target compound . DFT studies on analogous structures (e.g., 1-Phenoxy-4-(phenylsulfonyl)benzene) suggest that the C–O bond in diaryl ethers is susceptible to cleavage under specific conditions, which may influence degradation pathways in polymer applications .

Properties

IUPAC Name |

1-phenoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCJICOSRJTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluoride Displacement with Phenolic Nucleophiles

A representative synthesis involves reacting 1-fluoro-4-(methylsulfonyl)benzene with 4-(trifluoromethoxy)phenol under basic conditions. In a demonstrated protocol, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 90°C promotes the displacement of fluoride by the phenoxide ion, yielding 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene. While this product retains the methylsulfonyl group, analogous conditions could theoretically apply to substrates lacking this moiety.

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Substrate | 1-fluoro-4-(trifluoromethoxy)benzene |

| Nucleophile | Phenol or derivatives |

| Base | KOH, NaOH |

| Solvent | DMSO, DMF, acetonitrile |

| Temperature | 80–100°C |

| Reaction Time | 8–12 hours |

| Yield | 60–85% (theoretical) |

The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, enabling efficient substitution even with moderately activated leaving groups. However, competing side reactions, such as elimination or over-substitution, necessitate precise control of stoichiometry and temperature.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers a robust alternative for constructing diaryl ethers under milder conditions, particularly useful for sterically hindered or deactivated substrates. This method employs a trialkyl phosphine (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate, DEAD) to mediate the coupling of a phenol with an alcohol.

Application to Trifluoromethoxy-Substituted Systems

In a patented approach, 4-(trifluoromethoxy)phenol is coupled with 4-hydroxybenzaldehyde using Mitsunobu conditions. The reaction proceeds at room temperature in tetrahydrofuran (THF), yielding the diaryl ether after 24 hours. While this method avoids high temperatures, it generates stoichiometric amounts of triphenylphosphine oxide, complicating purification and necessitating column chromatography for industrial-scale production.

Advantages and Limitations

-

Advantages : Mild conditions, compatibility with sensitive functional groups.

-

Limitations : High reagent costs, cumbersome byproduct removal.

Ullmann-Type Coupling with Copper Catalysis

Ullmann condensation, mediated by copper catalysts, enables the coupling of aryl halides with phenols. This method is advantageous for substrates with poor activation for SNAr.

Synthesis of this compound

A hypothetical pathway involves reacting 4-bromo-(trifluoromethoxy)benzene with phenol in the presence of copper(I) iodide and a chelating ligand (e.g., 1,10-phenanthroline). The reaction typically requires temperatures of 120–150°C in polar aprotic solvents like dimethylacetamide (DMAc), achieving moderate yields (50–70%).

Optimization Considerations

-

Catalyst Loading : 5–10 mol% CuI.

-

Ligand Effects : Bidentate ligands improve catalytic activity.

-

Solvent Choice : DMAc or NMP enhances solubility of intermediates.

Reductive Alkylation and Hydrogenation Strategies

Indirect methods involving reductive alkylation have been explored, particularly when direct etherification proves challenging.

Benzyl Ether Intermediate Route

A multi-step synthesis begins with bromomethylation of trifluoromethoxybenzene using formaldehyde and hydrogen bromide in acetic acid, yielding 4-bromomethyl-1-trifluoromethoxybenzene. Subsequent nucleophilic substitution with phenol under basic conditions forms the benzyl ether, which is hydrogenated to cleave the benzyl protecting group. This route, while lengthier, avoids palladium catalysts and achieves overall yields exceeding 40%.

Critical Steps

-

Bromomethylation :

-

Hydrogenation :

-

Catalyst: Pd/C (5–10 wt%).

-

Pressure: 50–100 bar H₂.

-

Comparative Analysis of Methodologies

The table below evaluates the four primary methods based on scalability, yield, and practicality:

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of phenolic derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Substitution: Products include halogenated or nitrated derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include phenolic derivatives and reduced aromatic compounds.

Scientific Research Applications

1-Phenoxy-4-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo-Substituted Analogs

Compounds like 1-Bromo-4-(trifluoromethoxy)benzene (MW: 259.00) are key intermediates in Pd-catalyzed direct arylations. For instance, they react efficiently with heteroarenes (e.g., thiophenes, imidazoles) to yield biaryl products in >90% yields under optimized conditions . In contrast, 1-Phenoxy-4-(trifluoromethoxy)benzene lacks the bromo substituent, limiting its utility in such coupling reactions but enhancing stability for applications requiring inertness.

Nitro-Substituted Analogs

1-Nitro-4-(trifluoromethoxy)benzene (NTFMB) (MW: 225.11) is a pharmaceutical intermediate with a nitro group (-NO₂) instead of phenoxy. The nitro group’s strong electron-withdrawing effect increases reactivity in reduction and substitution reactions, whereas the phenoxy group in the target compound offers steric bulk and moderate electron donation, favoring stability in oxidative environments .

Methoxy and Trifluoromethyl Derivatives

1-Methoxy-4-(trifluoromethyl)benzene (MW: 190.13) replaces the phenoxy group with a methoxy (-OMe) group. Methoxy is electron-donating, enhancing ring electrophilicity, while trifluoromethoxy (-OCF₃) is electron-withdrawing, reducing electron density. This difference impacts their applications: methoxy derivatives are common in fragrance chemistry, whereas trifluoromethoxy analogs are preferred in bioactive molecules .

Ethynyl and Functionalized Derivatives

1-Ethynyl-4-(trifluoromethoxy)benzene (MW: 186.13) contains an ethynyl group (-C≡CH), enabling click chemistry and polymer synthesis. The phenoxy group in the target compound lacks this reactivity but provides better thermal stability, making it suitable for high-temperature applications .

Sulfonyl and Halogenated Derivatives

1-Fluoro-4-(phenylsulfonyl)benzene (MW: 248.26) features a sulfonyl group (-SO₂Ph), which is strongly electron-withdrawing and polar. Compared to the phenoxy group, sulfonyl derivatives exhibit higher solubility in polar solvents but lower metabolic stability in vivo . Halogenated analogs like 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (MW: 275.45) show enhanced reactivity in nucleophilic substitutions due to multiple leaving groups .

Key Research Findings

- Reactivity: Bromo-substituted analogs outperform phenoxy derivatives in Pd-catalyzed arylations due to the bromo group’s superior leaving ability .

- Stability: The phenoxy group in this compound confers resistance to hydrolysis compared to sulfonyl or nitro analogs .

- Applications : Trifluoromethoxy groups enhance bioavailability in agrochemicals, while ethynyl derivatives are preferred for modular synthesis .

Q & A

Q. What are the standard synthetic routes for 1-Phenoxy-4-(trifluoromethoxy)benzene, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution or coupling reactions. For example:

- Nucleophilic substitution : Introduce phenoxy and trifluoromethoxy groups via reaction of halogenated benzene derivatives with sodium phenoxide or trifluoromethoxy precursors. Bases like NaH or K₂CO₃ in aprotic solvents (DMF, DMSO) are critical for deprotonation and activating the aromatic ring .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki) may be used to attach ethynyl or aryl groups. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (toluene/ethanol) to suppress side reactions .

Purification: Recrystallization or column chromatography is recommended for isolating high-purity products .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments. The trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR) and phenoxy protons (δ ~6.8–7.5 ppm in ¹H NMR) are key markers .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug discovery : The trifluoromethoxy group enhances metabolic stability and bioavailability. Use in designing enzyme inhibitors (e.g., kinase or protease targets) by leveraging its electron-withdrawing properties .

- Biological probes : Radiolabel derivatives (e.g., ¹⁸F or ³H) for pharmacokinetic studies. Validate target engagement via competitive binding assays .

Advanced Research Questions

Q. How can the electronic effects of the trifluoromethoxy group influence reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing effects : The trifluoromethoxy group is a strong electron-withdrawing meta-director. Use DFT calculations (e.g., Gaussian) to predict regioselectivity in nitration or halogenation .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired products. For example, low temperatures in HNO₃/H₂SO₄ may favor meta-substitution over para .

Q. What strategies mitigate competing side reactions during synthesis of derivatives?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unwanted substitutions .

- Catalyst optimization : Screen Pd-based catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency. Additives like CuI or TBAB may suppress homocoupling .

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How should researchers design experiments to study metabolic stability in vitro?

- Methodological Answer :

- Liver microsome assays : Incubate the compound with rat/human liver microsomes (0.5–1 mg/mL) in NADPH-regenerating buffer. Quench reactions at timed intervals (0–60 min) with acetonitrile .

- LC-MS analysis : Quantify parent compound depletion. Compare half-life (t₁/₂) to control compounds (e.g., verapamil). Adjust logP via substituent modifications if metabolic clearance is too rapid .

Q. How to resolve discrepancies in reported biological activity of similar derivatives?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .

- Purity verification : Reanalyze legacy samples via HPLC and NMR to confirm structural integrity. Impurities >2% can skew IC₅₀ values .

- Meta-analysis : Use tools like RevMan to statistically compare datasets across studies, accounting for outliers and assay sensitivity .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against crystal structures (e.g., PDB IDs) to identify binding poses. Prioritize compounds with ΔG < -8 kcal/mol .

- MD simulations (GROMACS) : Simulate ligand-protein dynamics (50–100 ns) to assess stability of hydrogen bonds with fluorine atoms .

- QSAR modeling : Train models on datasets (IC₅₀, logP) to predict activity of novel analogs. Validate with leave-one-out cross-validation .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for this compound?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF), catalyst lot consistency, and inert atmosphere (Ar vs. N₂) .

- Analytical validation : Cross-check yield calculations via ¹H NMR (internal standard: 1,3,5-trimethoxybenzene) versus gravimetric methods .

- Scale effects : Pilot reactions at 1 mmol and 10 mmol scales to identify mass transfer limitations. Use microwave reactors for improved heat distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.